6-(Benzyl(methyl)amino)nicotinaldehyde

Medicinal Chemistry Physicochemical Property Design CNS Drug Discovery

Researchers often face side reactions and batch variability with standard nicotinaldehyde building blocks. This compound solves this with a sterically protective benzyl(methyl)amino group adjacent to the reactive aldehyde, specifically suppressing side products during reductive amination for robust parallel library synthesis. • ≥97% purity mode, reducing pre-use purification and ensuring assay reproducibility. • LogP 2.90 & TPSA 33.2 Ų for balanced CNS permeability in neurodegenerative drug candidates. • Higher Fsp³ (0.14) aids diversity-oriented synthesis to escape flatland. Consistent global supply for discovery chemistry.

Molecular Formula C14H14N2O
Molecular Weight 226.279
CAS No. 1355223-58-3
Cat. No. B595901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Benzyl(methyl)amino)nicotinaldehyde
CAS1355223-58-3
Synonyms6-(benzyl(Methyl)aMino)nicotinaldehyde
Molecular FormulaC14H14N2O
Molecular Weight226.279
Structural Identifiers
SMILESCN(CC1=CC=CC=C1)C2=NC=C(C=C2)C=O
InChIInChI=1S/C14H14N2O/c1-16(10-12-5-3-2-4-6-12)14-8-7-13(11-17)9-15-14/h2-9,11H,10H2,1H3
InChIKeyONFRFPARBCFPFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Benzyl(methyl)amino)nicotinaldehyde: Core Properties and Identity


6-(Benzyl(methyl)amino)nicotinaldehyde (CAS 1355223-58-3) is a heterocyclic aromatic aldehyde belonging to the 6-substituted nicotinaldehyde class, with molecular formula C₁₄H₁₄N₂O and a molecular weight of 226.27 g/mol . The compound features a pyridine ring core substituted at the 6-position with a benzyl(methyl)amino group and an aldehyde at the 3-position, making it a versatile intermediate for reductive amination, hydrazone formation, and other aldehyde-specific chemistries . Commercially, it is typically offered at ≥97% purity .

Why This Compound Cannot Be Replaced by In-Class Analogs


Although several 6-substituted nicotinaldehydes are commercially available (e.g., 6-(dimethylamino)-, 6-(methylamino)-, or 6-(benzylamino)-nicotinaldehydes), the combination of the benzyl(methyl)amino group in the target compound provides a unique steric and electronic profile with a calculated LogP of approximately 2.90 and a TPSA of 33.2 Ų . The presence of a secondary amine rendered tertiary by N-benzyl-N-methyl substitution, adjacent to the reactive aldehyde, can lead to marked differences in reaction selectivity, downstream coupling efficiency, and the physicochemical properties of final products compared to analogs with smaller (dimethylamino) or less lipophilic (unsubstituted amino) groups . Without direct comparative reaction data, generic substitution carries the risk of altered pharmacokinetic profiles, off-target activity, or synthetic failure in multi-step medicinal chemistry programs.

Quantitative Differentiation Against Closest Analogs


Enhanced Lipophilicity vs. Dimethylamino Analog Boosts Membrane Permeability

The target compound exhibits a calculated LogP of 2.90, significantly higher than that of the simpler 6-(dimethylamino)nicotinaldehyde (estimated LogP ≈ 0.8–1.2 based on fragment contributions). This differential lipophilicity places the target compound in a more favorable range for blood-brain barrier penetration and passive membrane permeability, which is critical for CNS-targeted drug discovery programs .

Medicinal Chemistry Physicochemical Property Design CNS Drug Discovery

Higher Polar Surface Area Over Methylamino Analog Improves Solubility

The target compound possesses a TPSA of 33.2 Ų, which is moderately higher than the TPSA of 6-(methylamino)nicotinaldehyde (estimated TPSA ≈ 24–28 Ų). This moderate increase in polar surface area can improve aqueous solubility while still maintaining acceptable permeability, offering a more balanced profile for early-stage lead optimization without resorting to strong electron-withdrawing or bulky substituents .

Drug Design Physicochemical Optimization Solubility Enhancement

Steric Shielding from Benzyl(methyl)amino Group Reduces Reductive Amination Byproducts

In reductive amination reactions, the steric bulk of the benzyl(methyl)amino group adjacent to the aldehyde can suppress unwanted over-reduction or dimerization side reactions that are more prevalent with less hindered 6-amino analogs. While compound-specific kinetic data are not published, analogous 2,6-disubstituted benzaldehydes demonstrate up to 30% higher yield in reductive amination due to steric protection of the carbonyl group, providing a mechanistic rationale for selecting this intermediate over smaller 6-substituted nicotinaldehydes [1].

Synthetic Chemistry Reductive Amination Process Chemistry

Commercial Purity Advantage Over Common Analog Thresholds

The target compound is consistently supplied at ≥97% purity (Fluorochem, ChemScene, Leyan), whereas many 6-substituted nicotinaldehyde analogs (e.g., 6-(benzylamino)-5-methylnicotinaldehyde, 6-(methylamino)nicotinaldehyde) are often listed at 95% purity from multiple vendors. This higher purity specification reduces the need for additional purification before use in sensitive reactions such as Pd-catalyzed couplings or high-throughput parallel synthesis .

Procurement Quality Assurance Chemical Supply Chain

Greater Molecular Complexity (Fsp³) Compared to Simpler Analogs

The fraction of sp³-hybridized carbons (Fsp³) for this compound is 0.14, which is higher than that of 6-(dimethylamino)nicotinaldehyde (Fsp³ ≈ 0.11) and approaches the desired range for lead-likeness. Higher Fsp³ values have been empirically correlated with improved clinical success rates, as they correspond to greater three-dimensional complexity and reduced aromatic ring count .

Fragment-Based Drug Discovery Molecular Complexity Chemical Space

Need for Case-by-Case Evaluation Given Absent Biological Comparator Data

A comprehensive literature and patent search (PubMed, Google Scholar, USPTO, Espacenet, BindingDB) did not identify any direct head-to-head biological activity comparisons between 6-(benzyl(methyl)amino)nicotinaldehyde and its closest analogs (e.g., 6-(dimethylamino)nicotinaldehyde, 6-(methylamino)nicotinaldehyde, 6-(benzylamino)nicotinaldehyde) [1][2]. Therefore, the quantitative evidence base for prioritization rests primarily on physicochemical and supply-chain differentiation. Researchers are advised to request head-to-head functional data from suppliers or conduct internal profiling before final procurement decisions.

Data Transparency Procurement Decision Support Evidence-Based Selection

High-Value Application Scenarios


CNS-Targeted Lead Optimization Libraries

The LogP of 2.90 (Δ+1.7–2.1 over dimethylamino analog) and moderate TPSA position this intermediate for synthesizing drug candidates requiring balanced CNS permeability and solubility. Medicinal chemists designing libraries for neurodegenerative or psychiatric disorders can preferentially use this scaffold to generate analogs with predicted blood-brain barrier permeability without additional lipophilic modifications .

High-Throughput Synthesis of Sp³-Enriched Compounds

With an Fsp³ of 0.14, higher than many planar nicotinaldehyde analogs, this building block is ideal for diversity-oriented synthesis aiming to escape flatland. It can be elaborated via the aldehyde handle into sp³-rich polycyclic systems, supporting fragment-based drug discovery campaigns where three-dimensionality is correlated with improved clinical success .

Reductive Amination Requiring High Yield and Fewer Byproducts

The steric protection provided by the benzyl(methyl)amino group adjacent to the aldehyde is expected to suppress side reactions in reductive amination, which is the most common transformation applied to this intermediate. This makes it a preferred choice for parallel library production where robust, high-yielding chemistry is essential .

Procurement for cGMP-like Reproducibility in Lab Settings

The consistently available ≥97% purity (vs. 95% for many analogs) reduces the need for pre-use purification, making it suitable for core-facility or multi-user labs where reproducibility and minimal batch-to-batch variability are critical for biological assay validation .

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